Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride consists of a furan ring substituted with an aminomethyl group at position 5. The carboxylate group is esterified with a methyl group. The hydrochloride salt forms due to protonation of the amino group by HCl. Refer to the for a visual representation.
Scientific Research Applications
Biological Activity Studies
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride derivatives have been synthesized and studied for their biological activities. One study focused on various derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, examining their cytotoxicity against cancer cell lines and antibacterial properties against Gram-positive and Gram-negative bacteria. The amine derivative, in particular, showed potent biological activity with significant results against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Analytical and Spectral Study
Research has also been conducted on the analytical and spectral study of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This study focused on synthesizing and characterizing these compounds, as well as evaluating their antimicrobial activities against human pathogenic bacteria (Patel, 2020).
Thermodynamic Properties
Research on the thermodynamic properties of furan derivatives, including 2-Methyl-5-arylfuran-3 carboxylic acids, has been undertaken. This research involved determining the temperature dependences of solubility and calculating the enthalpies and entropies of fusion and mixing of these substances (Sobechko et al., 2019).
Enzymatic Synthesis
Another important application is in enzymatic synthesis, where 2,5-Bis(hydroxymethyl)furan, a compound related to this compound, is used as a building block for biobased polyesters. This synthesis involved polymerization with various diacid ethyl esters and resulted in novel biobased furan polyesters (Jiang et al., 2014).
Improved Oxidation in Bio-based Synthesis
Significant research has also been done on the improved oxidation of bio-based furans into furan carboxylic acids. This research focused on enhancing the synthesis of various furan carboxylic acids, including derivatives of this compound, using substrate-adapted whole cells (Wen et al., 2020).
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLTBTXPHMFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-26-2 | |
Record name | methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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